[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3 and a methanamine group at position 3. This scaffold is notable for its pharmacological relevance, particularly in antiviral and antibacterial research. Its molecular formula is C₉H₈ClN₃O, with a molecular weight of 209.64 g/mol (PubChem data inferred from ). The compound has been synthesized via reductive amination or nucleophilic substitution reactions, yielding derivatives with varying biological activities .
Properties
IUPAC Name |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMFKHRKUSNPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-chlorobenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine" is not available. However, information regarding its properties, related compounds, and potential applications in cosmetic formulations can be gathered.
Chemical Information
this compound, also known as C9H8ClN3O, has a molecular weight of 209.63 g/mol . Synonyms for this compound include [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylamine and 885953-64-0 .
Key Identifiers
- PubChem CID: 2996883
- IUPAC Name: this compound
- InChI Key: USMFKHRKUSNPBL-UHFFFAOYSA-N
- CAS No.: 1311318-12-3 (hydrochloride)
Related Compounds and Potential Applications
- [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol: This related compound has a boiling point of 96-99°C and is supplied by Apollo Scientific Ltd . It has hazard statements H315, H319, and H335, with precautionary statements P271, P261, and P280 .
- Cosmetic Formulations: Experimental design techniques are used in developing stable, safe, and effective cosmetic products . Raw materials such as soy lecithin, phytantriol, capric acid triglyceride, and caprylic influence consistency, stickiness, greasiness, and skin hydration . Cetearyl alcohol, dicetyl phosphate, cetyl phosphate 10EO, and acrylates/C10-30 alkylacrylate crosspolymer affect rheological parameters .
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence biological activity and physicochemical properties:
Key Observations :
- 4-Chlorophenyl substitution is associated with antiviral activity against SARS-CoV 3CLpro, suggesting electronic effects (Cl as electron-withdrawing group) enhance target binding .
- 2- or 3-Chlorophenyl analogs are less explored but may exhibit divergent pharmacokinetic profiles due to steric effects.
- Methyl substitution (p-tolyl) in the hydrochloride salt improves aqueous solubility, critical for drug delivery .
Functional Group Variations on the Oxadiazole Core
Modifications to the methanamine group or oxadiazole-linked moieties alter target specificity:
Key Observations :
Biological Activity
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H8ClN3O
- Molecular Weight : 209.63 g/mol
- CAS Number : 885953-64-0
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. For instance:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound showed promising cytotoxic effects against several cancer cell lines, including:
- Human breast adenocarcinoma (MCF-7) : IC50 values were reported in the micromolar range.
- Human melanoma (MEL-8) : Induction of apoptosis was observed.
- A study reported that certain oxadiazole derivatives demonstrated greater cytotoxic activity than doxorubicin against leukemia cell lines (CEM-13 and U-937) .
- The compound showed promising cytotoxic effects against several cancer cell lines, including:
- Mechanism of Action :
Antimicrobial Activity
The compound's antimicrobial efficacy has also been explored:
- Inhibition of Bacterial Growth :
- Preliminary findings indicated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) ranged from 4.69 to 22.9 µM for various strains .
- The compound exhibited antifungal properties against Candida albicans and Fusarium oxysporum with MIC values indicating significant potential as an antifungal agent.
Case Studies and Research Findings
Several studies have documented the biological activities of oxadiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
